molecular formula C3H6O2 B020135 1,3-Dioxolane CAS No. 646-06-0

1,3-Dioxolane

Cat. No. B020135
CAS RN: 646-06-0
M. Wt: 74.08 g/mol
InChI Key: WNXJIVFYUVYPPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

1,3-Dioxolane can be synthesized through several methods, including the polymerization process. For instance, Okada et al. (1964) examined the polymerization of 1,3-dioxolane using different initiators, yielding a white crystalline solid with a melting point of 50–55°C. This polymerization process is sensitive to substituents on the dioxolane ring, affecting the polymerization rate and the properties of the resulting material (Okada, Yamashita, & Ishii, 1964).

Molecular Structure Analysis

The structure of poly-1,3-dioxolane has been studied through techniques like X-ray diffraction and infrared spectroscopy, revealing details about its crystal modifications and molecular conformations. Sasaki et al. (1972) determined the crystal structure of poly-1,3-dioxolane modification II, providing insights into the arrangement of molecular chains and the ring-opening mechanism during cationic polymerization (Sasaki, Takahashi, & Tadokoro, 1972).

Chemical Reactions and Properties

1,3-Dioxolane is involved in various chemical reactions, including oxidation processes and addition reactions with electron-deficient alkenes. Wildenberg et al. (2020) studied the oxidation of 1,3-dioxolane under stoichiometric conditions, developing a detailed kinetic model that highlights the significance of the low-temperature chemistry of combustion (Wildenberg et al., 2020). Additionally, Watanabe et al. (1983) found that 1,3-dioxolane reacts with electron-deficient alkenes in the presence of oxygen, leading to adducts in good yields, demonstrating its reactivity and potential for functionalization (Watanabe, Tsuji, & Takeuchi, 1983).

Scientific Research Applications

  • Battery Technology :

    • 1,3-Dioxolane pretreatment enhances the interfacial characteristics of lithium anodes, improving discharging performance and cyclability in rechargeable lithium cells (Ding, Liu, & Hu, 2006).
    • It also improves lithium electrode stability and efficiency, leading to lower interface resistance and smoother morphology after long-term storage (Zhang, 2006).
    • When added to acetonitrile in double-layer capacitor electrolytes, 1,3-dioxolane extends the low-temperature operational range and optimizes power delivery in coin cells (West et al., 2008).
    • It plays a role in preventing polymerization in LiAsF6/DIOX electrolytes, enhancing shelf and cycle life in rechargeable lithium batteries (Goldman, Dominey, & Koch, 1989).
  • Liquid Crystals and Optics :

    • 1,3-Dioxolane-terminated tolane-liquid crystals significantly enhance dielectric anisotropy and optical birefringence, resulting in lower threshold voltage, wider nematic range, and higher birefringence in mixed solutions (Chen et al., 2015).
  • Biofuel Research :

    • The oxidation of 1,3-dioxolane, a potential biofuel, favors the ring opening beta-scission pathway, leading to limited negative temperature coefficient in fuel-in-air cases (Wildenberg et al., 2020).
  • Green Chemistry and Biological Applications :

    • Green synthesis of 1,3-dioxolanes offers potential for biological and industrial applications, possibly in biosensors (Besbes, 2020).
    • New triazoles containing 1,3-dioxolane rings show potential as fungicidal and plant growth regulators (Xu et al., 2004).
  • Environmental Monitoring :

    • Solid-phase extraction and gas chromatography tandem mass spectrometry effectively detect 1,4-dioxane and malodorous alkyl-1,3-dioxanes and dioxolanes in environmental waters, aiding in water quality monitoring and odor detection (Carrera et al., 2017).
  • Chemical Properties and Polymer Science :

    • The non-planarity of 1,3-dioxole and 1,3-dioxolane is primarily due to torsional and dipolar effects, rather than secondary molecular orbital overlap interactions (Box, 2001).
    • 1,3-Dioxolanes undergo pseudorotation in the microwave spectrum, with the maximum potential energy in the twisted configuration and the bent configuration being lower in energy (Baron & Harris, 1974).
    • The polymerization of 1,3-dioxolane depends on the type of substituents, anions, and the geometrical structure of the isomeric salt, with cis isomers being more active than trans salt isomers (Jedliński, Łukaszczyk, & Ogórek, 1980).
  • Process Optimization and Control :

    • The CS3 control scheme shows better anti-interference ability in the new 1,3-dioxolane production process using reactive distillation and pressure swing distillation techniques, improving process stability and controllability (Pan et al., 2020).

Safety And Hazards

1,3-Dioxolane is highly flammable and causes serious eye irritation . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .

Future Directions

1,3-Dioxolane has received great attention as a polymer electrolyte for Li-metal batteries due to its desirable interfacial contact and decent compatibility with Li-metal . It is also being studied as a potential biofuel as its reactants ethylene glycol and formaldehyde can be yielded from biomass . The market for 1,3-Dioxolane is expected to grow in the future .

properties

IUPAC Name

1,3-dioxolane
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InChI

InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2
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InChI Key

WNXJIVFYUVYPPR-UHFFFAOYSA-N
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Canonical SMILES

C1COCO1
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Molecular Formula

C3H6O2
Record name DIOXOLANE
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Related CAS

25067-64-5
Record name Dioxolane polymers
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DSSTOX Substance ID

DTXSID4027284
Record name 1,3-Dioxolane
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Molecular Weight

74.08 g/mol
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Physical Description

Dioxolane appears as a clear colorless liquid. Slightly denser than water. Vapors heavier than air., Liquid, Colorless liquid with a mild, ethereal odor; [ACGIH], Colorless liquid.
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Boiling Point

78 °C
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Flash Point

35 °F (2 °C) (Open cup)
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Solubility

Soluble in ethanol, ether, acetone, Miscible in water
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Density

1.0600 at 20 °C/4 °C, A cyclic acetal; bulk density (wt/gal): 8.2 lb at 20 °C
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Vapor Density

2.6 (Air= 1)
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Vapor Pressure

79.0 [mmHg], 79 mm Hg at 20 °C
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Product Name

1,3-Dioxolane

Color/Form

Water-white liquid

CAS RN

646-06-0
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Melting Point

-95 °C
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Synthesis routes and methods I

Procedure details

Using the reaction procedure described above, dimethyl carbonate is reacted with bis(1-chloro-2-propyl) ether to produce 2,6-dimethyl-p-dioxane, with 1,4-dichloro-2-methylbutane to make 3-methyltetrahydrofuran, with 1,4-dichloro-2,3-dimethylbutane to make 3,4-dimethyltetrahydrofuran, and with chloromethyl 2-chloroethyl ether to produce 1,3-dioxolane.
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Synthesis routes and methods II

Procedure details

The boron trifluoride and the coordination compound of boron trifluoride such as boron trifluoride diethyl etherate, boron trifluoride dibutyl etherate, boron trifluoride dioxanate, boron trifluoride acetic anhydride and boron trifluoride triethylamine complex compounds, which are used either alone or in combination in the present invention, are a cationic polymerization catalyst for producing a polyacetal resin mainly comprising 1,3-dioxolane and trioxane.
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Synthesis routes and methods III

Procedure details

2-[(3E,5E,9Z)-10-(2,5-Dimethoxyphenyl)-3-methyl-deca-3,5,9-trienyl]-[1,3]dioxolane was synthesized as follows: to a −78° C. solution of (4E,6E)-(9-[1,3]dioxolan-2-yl-7-methyl-nona-4,6-dienyl)triphenylphosphonium iodide (500 mg, 0.840 mmol) in 5 mL of THF was added dropwise 0.5 mL of a 2 M solution of NaHMDS in THF. After 40 minutes at −78° C., a solution of 2,5-dimethoxybenzaldehyde (167 mg, 1.01 mmol) in 1 mL of THF was added dropwise. The reaction was warmed to 0° C. over 2 hours, brine was added, and the mixture was extracted with Et2O. The combined organic extracts were washed with a saturated solution of NaHCO3, dried (Na2SO4) and concentrated. Chromatography on SiO2 (hexanes/EtOAc 10:1) gave 162 mg (0.453 mmol, 54%) of oily 2-[(3E,5E,9Z)-10-(2,5-dimethoxphenyl))-3-methyl-deca-3,5,9-trienyl]-[1,3]dioxolane as a 5:1 mixture of (9Z):(9E) isomers: 1H NMR δ6.82-6.70 (m, 3H), 6.51 (d, 1H, J=11.5 Hz), 6.25 (dd, 1H, J=15.2, 11.0 Hz), 5.82 (d, 1H, J=10.6 Hz), 5.78-5.69 (m, 1H), 5.60 (dt, 1H, J=14.1, 6.8 Hz), 4.85 (t, 1H, 4.7 Hz), 3.97-3.82 (m, 4H), 3.78 (s, 3H), 3.76 (s, 3H), 2.39-2.31 (m, 2H), 2.30-2.21 (m, 2H), 2.20-2.10 (m, 2H). 181-1.72 (m, 2H), 1.73 (s, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46,300
Citations
HO Kim, SK Ahn, AJ Alves, JW Beach… - Journal of medicinal …, 1992 - ACS Publications
In order to study the structure-activity relationships of dioxolane nucleosides as potential anti-HIV agents, various enantiomerically pure dioxolane-pyrimidine nucleosideshave been …
Number of citations: 168 pubs.acs.org
A Inglese, JPE Grolier, E Wilhelm - Journal of Chemical and …, 1983 - ACS Publications
Continued interest in the thermodynamics of binary liquid mixtures containing n-alkanes makes it desirable to study systematically the influence of chain length n of the n-alkane n-…
Number of citations: 121 pubs.acs.org
M Schmidt, J Ungvári, J Glöde, B Dobner… - Bioorganic & medicinal …, 2007 - Elsevier
Multidrug resistance (MDR) to antitumor agents represents a major obstacle to a successful chemotherapy of cancer. Overexpression of P-glycoprotein (p-gp) seems to be the major …
Number of citations: 77 www.sciencedirect.com
JR Durig, KL Kizer, JM Karriker - Journal of Raman …, 1973 - Wiley Online Library
The infrared spectra of solid, liquid and gaseous 2‐methyl‐1,3‐dioxolane, 2‐methyl‐1,3‐dioxolane‐d 4 , 2‐methyltetrahydrofuran, and methylcyclopentane were recorded from 4000 to …
N Yabueng, SC Napathorn - Process Biochemistry, 2018 - Elsevier
We aimed to develop a non-toxic and simple recovery procedure for poly(3-hydroxybutyrate) based on the use of green solvent. In this study, 2-methyltetrahydrofuran, 1,3-propanediol, 1…
Number of citations: 29 www.sciencedirect.com
MN Roy, B Sinha, VK Dakua - Journal of Chemical & Engineering …, 2006 - ACS Publications
Densities and viscosities were measured for the binary mixtures of 1,4-dioxane and 1,3-dioxolane with butyl acetate, butyric acid, butylamine, and 2-butanone at 298.15 K over the …
Number of citations: 129 pubs.acs.org
F Liu, T Li, Y Yang, J Yan, N Li, J Xue… - Macromolecular …, 2020 - Wiley Online Library
A series of copolymers are prepared via cationic ring‐opening polymerization with 1,3‐dioxolane (DOL) and trioxymethylene (TOM) as monomers. The crystallization behaviors of the …
Number of citations: 36 onlinelibrary.wiley.com
AP Amrute, S Sahoo, A Bordoloi, YK Hwang… - Catalysis …, 2009 - Elsevier
A series of MoO 3 /SiO 2 catalysts with varying amounts of MoO 3 has been synthesized and the catalytic activities of these were compared with the known solid acid catalysts in the …
Number of citations: 28 www.sciencedirect.com
N Nguyen-Ba, N Lee, L Chan, B Zacharie - Bioorganic & medicinal …, 2000 - Elsevier
Two series of 1,3-dioxolanes and 1,3-oxathiolane nucleosides containing N-9-oxypurine were synthesized as potential antiviral agents. These compounds were prepared by reacting …
Number of citations: 28 www.sciencedirect.com
C Wongmoon, SC Napathorn - Frontiers in Bioengineering and …, 2022 - frontiersin.org
A non-toxic and simple recovery process of biodegradable poly(3-hydroxybutyrate) (PHB) using the green solvent 1,3-dioxolane and water was successfully developed. In this study, the …
Number of citations: 2 www.frontiersin.org

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